molecular formula C10H16Br2N2O B6220226 2-[1-(aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-one dihydrobromide CAS No. 2751611-30-8

2-[1-(aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-one dihydrobromide

Cat. No.: B6220226
CAS No.: 2751611-30-8
M. Wt: 340.1
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Description

2-[1-(aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-one dihydrobromide is a cyclobutyl analogue of the well-known L-type calcium channel blocker amlodipine. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of neuropathic pain and cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-one dihydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the cyclobutyl ring and the dihydropyridinone structure. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to accommodate larger volumes. This often requires optimization of reaction conditions, including temperature, pressure, and the use of industrial-grade solvents and catalysts. The goal is to achieve high yield and purity while maintaining cost-effectiveness and safety standards.

Chemical Reactions Analysis

Types of Reactions

2-[1-(aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-one dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in a variety of substituted analogues .

Scientific Research Applications

2-[1-(aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-one dihydrobromide has several scientific research applications:

    Chemistry: Used as a model compound to study cyclobutyl and dihydropyridinone chemistry.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential as a therapeutic agent in treating neuropathic pain and cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 2-[1-(aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-one dihydrobromide involves its interaction with L-type calcium channels. By blocking these channels, the compound can modulate calcium influx into cells, thereby affecting various physiological processes. This mechanism is particularly relevant in the context of neuropathic pain and cardiovascular diseases, where calcium channel modulation plays a crucial role.

Comparison with Similar Compounds

Similar Compounds

    Amlodipine: A well-known L-type calcium channel blocker used to treat hypertension and angina.

    Nifedipine: Another calcium channel blocker with similar applications.

    Verapamil: Used to treat hypertension, angina, and certain heart rhythm disorders.

Uniqueness

2-[1-(aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-one dihydrobromide is unique due to its cyclobutyl structure, which imparts distinct pharmacological properties compared to other calcium channel blockers. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2751611-30-8

Molecular Formula

C10H16Br2N2O

Molecular Weight

340.1

Purity

95

Origin of Product

United States

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